molecular formula C17H20N2O4S B11624443 N-benzyl-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide

N-benzyl-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide

Cat. No.: B11624443
M. Wt: 348.4 g/mol
InChI Key: XVRMOWDJQRLYCS-UHFFFAOYSA-N
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Description

N-benzyl-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide is a complex organic compound with a unique structure that includes a benzyl group, a methoxyphenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 2-methoxybenzoyl chloride to form an intermediate, which is then reacted with methylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(2-methoxyphenyl)amino]acetamide
  • N-benzyl-2-[(2-methoxyphenyl)(methylsulfonyl)amino]propionamide

Uniqueness

N-benzyl-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide is unique due to the presence of both the methoxyphenyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

N-benzyl-2-(2-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H20N2O4S/c1-23-16-11-7-6-10-15(16)19(24(2,21)22)13-17(20)18-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,18,20)

InChI Key

XVRMOWDJQRLYCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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